molecular formula C9H5F5 B155225 Allylpentafluorobenzene CAS No. 1736-60-3

Allylpentafluorobenzene

Cat. No.: B155225
CAS No.: 1736-60-3
M. Wt: 208.13 g/mol
InChI Key: YBDBTBVNQQBHGJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing allylpentafluorobenzene involves the reaction of benzene with trifluoromethylbenzene, followed by a substitution reaction with allyl bromide under alkaline conditions . The reaction conditions must be carefully controlled to ensure high yield and purity. The process typically involves:

  • Reacting benzene with trifluoromethylbenzene.
  • Performing a substitution reaction with allyl bromide in the presence of a base.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions: Allylpentafluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Polymerization Reactions: Initiators such as azobisisobutyronitrile (AIBN) are often employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Polymerization Reactions: Products include polymers with fluorinated aromatic units.

Scientific Research Applications

Allylpentafluorobenzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of allylpentafluorobenzene in various reactions involves the interaction of its fluorinated aromatic ring and allyl group with different reagents. The fluorine atoms on the benzene ring increase the compound’s reactivity towards nucleophiles, while the allyl group can participate in polymerization and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of both the highly fluorinated benzene ring and the reactive allyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications.

Properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5/c1-2-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDBTBVNQQBHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50169636
Record name Allylpentafluorobenzene
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Molecular Weight

208.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-60-3
Record name 1,2,3,4,5-Pentafluoro-6-(2-propen-1-yl)benzene
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Record name Allylpentafluorobenzene
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Record name Allylpentafluorobenzene
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Record name Allylpentafluorobenzene
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Record name Allylpentafluorobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Allylpentafluorobenzene in current research?

A1: this compound (APFB) is primarily investigated for its use in creating hydrophobic and oleophobic surfaces through plasma polymerization. [, , , , , ] This technique deposits thin films of fluoropolymers onto various substrates, including silicon, copper, and polyimide. [, , ]

Q2: How does plasma polymerization of APFB affect the surface properties of materials?

A2: Plasma polymerization of APFB typically results in the formation of nanostructured fluoropolymer films on the substrate surface. [, ] These films can be composed of nanospheres of varying sizes, influencing the surface roughness and wettability. [, ] Researchers have demonstrated that by adjusting plasma parameters like RF power and system pressure, the size and distribution of these nanospheres can be controlled. [] Furthermore, these films often exhibit high hydrophobicity, with water contact angles exceeding 140 degrees reported in some cases. []

Q3: What is the role of the allyl group in APFB during plasma polymerization?

A3: The allyl group (CH2=CH-CH2-) in APFB plays a crucial role in the plasma polymerization process. It is believed to be the primary site for polymerization initiation, with the double bond (C=C) breaking and forming covalent bonds with other APFB molecules or the substrate surface. [, ] This can result in the covalent attachment of the fluoropolymer film to the substrate, enhancing its durability. []

Q4: Beyond plasma polymerization, are there other methods for utilizing APFB in material science?

A5: Yes, APFB can also be copolymerized with carbon monoxide using a palladium(II) catalyst. [] This process yields alternating copolymers with pendant fluorinated groups, resulting in materials with increased hydrophobicity. [] These copolymers have shown potential for blending with other polymers like poly(methyl methacrylate) to enhance their water resistance. []

Q5: What analytical techniques are commonly employed to characterize APFB-derived materials?

A5: A variety of techniques are used to study the properties of APFB-derived materials. These include:

  • X-ray photoelectron spectroscopy (XPS): Used to analyze the elemental composition and chemical states within the films. [, ]
  • Fourier transform infrared (FTIR) spectroscopy: Provides information about the chemical bonds and functional groups present in the material. [, ]
  • Time-of-flight secondary ion mass spectrometry (ToF-SIMS): Offers insights into the molecular structure and composition of the films. [, ]
  • Atomic force microscopy (AFM) and scanning electron microscopy (SEM): Used to visualize the surface morphology and assess features like roughness and nanosphere size. [, ]
  • Contact angle measurements: Determine the wettability of the modified surfaces. [, ]

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